Methyl 4-bromo-3-(dimethylamino)benzoate
Overview
Description
Methyl 4-bromo-3-(dimethylamino)benzoate is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the carboxyl group is esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-(dimethylamino)benzoate typically involves the esterification of 4-Bromo-3-dimethylaminobenzoic acid with methanol. This reaction can be catalyzed by acidic reagents such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Methods such as continuous flow synthesis and the use of solid acid catalysts can be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(dimethylamino)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The dimethylamino group can be oxidized to form the corresponding N-oxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoic acid esters.
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 4-bromo-3-(dimethylamino)benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-(dimethylamino)benzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by mimicking the structure of natural substrates or ligands. The bromine atom and the dimethylamino group can interact with the active site of enzymes or receptors, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-ethoxymethyl-benzoic acid ethyl ester: Similar structure but with an ethoxymethyl group instead of a dimethylamino group.
Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of a dimethylamino group.
Uniqueness
Methyl 4-bromo-3-(dimethylamino)benzoate is unique due to the presence of both a bromine atom and a dimethylamino group, which can confer specific reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
methyl 4-bromo-3-(dimethylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)9-6-7(10(13)14-3)4-5-8(9)11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGWZPOVPIISDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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